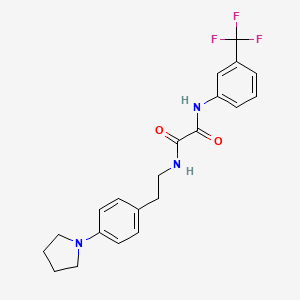

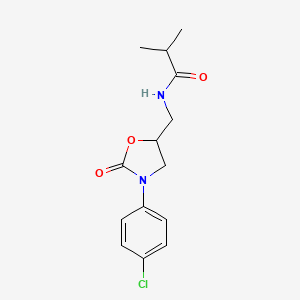

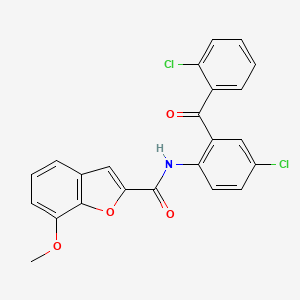

![molecular formula C18H18N4O3S2 B2885299 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251708-26-5](/img/structure/B2885299.png)

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of hybrid antimicrobial that combines the effect of two or more agents . It is synthesized from derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . The molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Applications De Recherche Scientifique

Cancer Treatment

The benzo[d]thiazol moiety is known to possess anticancer properties. It can be used in the synthesis of compounds that target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents . Research could explore the efficacy of this compound in inhibiting cancer cell growth or inducing apoptosis in vitro and in vivo.

Antibacterial Applications

Compounds with a benzo[d]thiazol structure have been shown to exhibit antibacterial activity. This compound could be investigated for its potential use as a novel antibacterial agent, particularly against antibiotic-resistant strains . Studies might include assessing its minimum inhibitory concentration (MIC) against a panel of bacterial pathogens.

Anticonvulsant Effects

The benzo[d]thiazol group has applications in the development of anticonvulsant drugs. This compound could be researched for its ability to modulate neurological pathways and prevent seizures . Animal models could be used to evaluate its effectiveness and safety profile as an anticonvulsant.

Antidiabetic Activity

Research has indicated that benzo[d]thiazol derivatives can have antidiabetic effects. This compound could be studied for its potential to act as an insulin sensitizer or to protect pancreatic beta-cells, which could contribute to diabetes management .

Antifungal Properties

The structural features of benzo[d]thiazol make it suitable for antifungal drug development. This compound could be tested against various fungal species to determine its fungicidal or fungistatic properties .

Neuroprotective Action

Some benzo[d]thiazol derivatives are known to have neuroprotective actions. This compound could be investigated for its potential to protect neuronal cells from damage or death caused by neurodegenerative diseases or acute neurological injuries .

Anti-inflammatory and Analgesic Activities

The methylsulfonyl group in this compound suggests that it may have anti-inflammatory and analgesic activities. It could be explored for its effectiveness in reducing inflammation and pain in conditions such as arthritis or neuropathic pain .

Antiviral and Immunosuppressant Properties

Given the diverse biological activities of benzo[d]thiazol derivatives, this compound could also be studied for its antiviral and immunosuppressant properties. It might be useful in the treatment of viral infections or in the management of autoimmune diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets and induce changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as an environmentally friendly solvent can affect the synthesis of similar compounds . .

Propriétés

IUPAC Name |

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-27(24,25)15-7-4-6-14-16(15)20-18(26-14)22-11-9-21(10-12-22)17(23)13-5-2-3-8-19-13/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBGZEBSENOPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

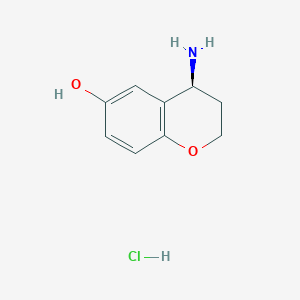

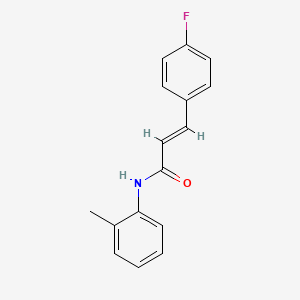

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)

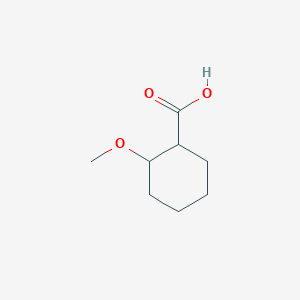

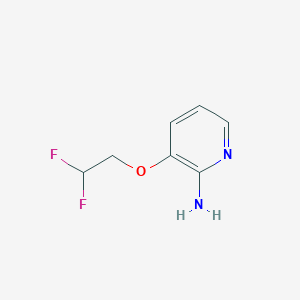

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)

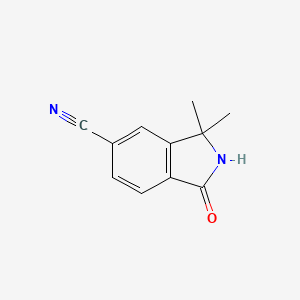

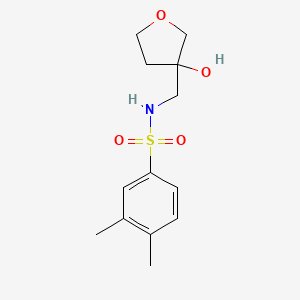

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)